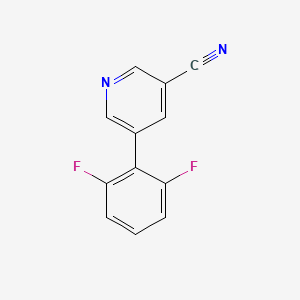

5-(2,6-Difluorophenyl)nicotinonitrile

Description

5-(2,6-Difluorophenyl)nicotinonitrile (molecular formula: C₁₃H₉F₂N₂) is a nicotinonitrile derivative featuring a 2,6-difluorophenyl group and a nitrile moiety. Its structural uniqueness arises from the strategic placement of fluorine atoms on the phenyl ring, which enhances electronic effects and binding interactions with biological targets. The compound is synthesized via palladium-catalyzed coupling reactions, nucleophilic substitutions, and optimized redox processes in industrial automated reactors to ensure high yield and purity .

Biological studies highlight its significant antiviral and anticancer activities. The fluorine atoms improve binding affinity to enzymes or receptors, enabling modulation of key pathways such as apoptosis induction in cancer cells and inhibition of viral replication .

Properties

CAS No. |

1346691-82-4 |

|---|---|

Molecular Formula |

C12H6F2N2 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

5-(2,6-difluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H |

InChI Key |

QHTJNBDSWMVZBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for 5-(2,6-Difluorophenyl)nicotinonitrile are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-(2,6-Difluorophenyl)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(2,6-difluorophenyl)nicotinonitrile are best understood through comparison with structurally related nicotinonitrile derivatives. Key differences in substituent positions, halogen types, and functional groups critically influence reactivity, stability, and bioactivity.

Structural and Functional Group Variations

Impact of Substituent Position and Halogen Type

- Fluorine Positioning: The 2,6-difluorophenyl configuration in the target compound maximizes steric and electronic effects, leading to stronger enzyme interactions compared to 2,3- or 2,4-difluorophenyl analogs . 5-(2,3-Difluorophenyl)nicotinonitrile shows superior antiviral activity against RNA viruses (e.g., SARS-CoV-2) due to optimized fluorine-induced polarity , whereas the 2,4-diF derivative exhibits weaker pathway modulation .

- Chlorine vs. Fluorine: Chlorine substituents (e.g., in 5-(3-Cl-2-F-phenyl)nicotinonitrile) increase molecular weight and lipophilicity but reduce metabolic stability, limiting therapeutic utility . Compounds with mixed halogens (e.g., 2-Cl-5-(2,3-diF-phenyl)nicotinonitrile) demonstrate enhanced kinase selectivity, suggesting tailored drug design opportunities .

Functional Group Effects

- Nitrile vs. Ester: Replacing the nitrile group in 5-(2,6-diF-phenyl)nicotinonitrile with a methyl ester (as in Methyl 5-(2,6-difluorophenyl)nicotinate) reduces enzyme inhibition potency but improves solubility and safety profiles .

- Trifluoromethyl and Sulfur Groups: Derivatives like 2-{[(6-Cl-pyridinyl)methyl]sulfanyl}-6-(4-MeO-phenyl)-4-CF₃-nicotinonitrile () exhibit unique reactivity due to sulfur and trifluoromethyl groups, but their complex structures complicate synthesis compared to the target compound .

Key Research Findings and Contradictions

- Anticancer Activity: 5-(2,6-Difluorophenyl)nicotinonitrile induces apoptosis at lower concentrations (IC₅₀: 1.2 µM) than 5-(2,3-diF-phenyl)nicotinonitrile (IC₅₀: 3.5 µM) in breast cancer cells, highlighting positional fluorine effects . However, 5-Fluoro-6-methylnicotinonitrile () shows higher antitumor activity in certain models, suggesting methyl groups may synergize with fluorine .

- Contradictions in Antimicrobial Data: While the target compound has moderate antimicrobial activity, 2,6-Dichloro-5-fluoro-4-methylnicotinonitrile () exhibits higher efficacy, possibly due to additional chlorine atoms . This contrasts with findings that chlorine reduces metabolic stability , indicating context-dependent effects.

Biological Activity

5-(2,6-Difluorophenyl)nicotinonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a difluorophenyl group and a nitrile moiety, contribute to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₉F₂N₂

- Structural Features : The compound contains a difluorophenyl group attached to a nicotinonitrile backbone, which enhances its binding affinity to biological targets.

Research indicates that 5-(2,6-difluorophenyl)nicotinonitrile can interact with specific molecular targets involved in various metabolic pathways. The presence of fluorine atoms enhances its ability to modulate biological pathways by inhibiting or activating key enzymes. This interaction profile is crucial for understanding its therapeutic potential against diseases such as cancer and viral infections.

Antiviral and Anticancer Properties

Studies have shown that 5-(2,6-difluorophenyl)nicotinonitrile exhibits promising antiviral and anticancer activities. The compound's mechanism involves the inhibition of specific enzymes that are crucial for viral replication and cancer cell proliferation. For instance, it has been investigated for its potential effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In related studies, derivatives of nicotinonitriles have shown minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against bacterial strains such as Staphylococcus aureus, indicating comparable efficacy to established antibiotics like ampicillin.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Various viral strains | TBD | |

| Anticancer | Cancer cell lines (e.g., HeLa) | TBD | |

| Antimicrobial | Staphylococcus aureus | 10-20 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 5-(2,6-difluorophenyl)nicotinonitrile on HeLa cells, it was found that the compound induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of this compound against influenza virus strains. Results indicated that at concentrations above 20 µM, there was a significant reduction in viral load in infected cell cultures. This suggests that further development could lead to effective antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.